molecular formula C11H21NO5 B12939606 Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate

Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate

Cat. No.: B12939606
M. Wt: 247.29 g/mol
InChI Key: OOUJHCYMFCGBSP-DTWKUNHWSA-N
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Description

Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique oxazocane ring structure, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate typically involves the following steps:

    Formation of the Oxazocane Ring: The oxazocane ring is formed through a cyclization reaction involving appropriate precursors. This step often requires the use of specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.

    Introduction of Hydroxy Groups: The hydroxy groups at positions 6 and 7 are introduced through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or hydrogen peroxide.

    Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are used to safeguard reactive functional groups during the synthesis. These groups are later removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reduction of the oxazocane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, osmium tetroxide.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acid chlorides, amines.

Major Products

    Oxidation: Carbonyl derivatives.

    Reduction: Reduced oxazocane derivatives.

    Substitution: Esters, amides.

Scientific Research Applications

Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biochemical processes.

    Pathways: The compound may modulate signaling pathways, enzyme activity, or protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Rel-tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl (6S,7R)-6,7-dihydroxy-1,4-oxazocane-4-carboxylate

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-4-5-16-7-9(14)8(13)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI Key

OOUJHCYMFCGBSP-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]([C@H](C1)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C(C1)O)O

Origin of Product

United States

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